3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
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Overview
Description
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine is a member of piperidines.
Scientific Research Applications
Synthesis and Characterization
- Asymmetric Triazene Ligands : Research involving the synthesis of asymmetric triazene ligands, including a compound similar to 3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine, shows the potential for creating diverse molecular structures. These ligands have applications in the formation of metal complexes with unique bonding interactions and structural frameworks (Melardi et al., 2015).
Chemical Reactions and Derivatives
- Synthesis of Derivatives : Studies on the reactivity of compounds with structural similarities to the chemical indicate that these substances can be used to synthesize a variety of chemical derivatives, such as pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. This versatility is significant for the development of new chemical entities with potential applications in various fields (Abdallah et al., 2007).
Pharmacological Evaluation
- Antibacterial and Antifungal Activity : Compounds structurally similar to 3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine have been shown to exhibit significant antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents based on similar molecular frameworks (Suresh et al., 2016).
Anticancer Activity
- Anti Neoplastic Activity : Research on derivatives of triazole compounds, which share structural features with the chemical , has demonstrated anticancer activity in experimental models. Such findings underscore the potential for these compounds in the development of new cancer therapies (Arul & Smith, 2016).
properties
Product Name |
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine |
---|---|
Molecular Formula |
C21H24N6O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-hydroxy-2-(3-methylphenyl)-5-nitrotriazol-4-imine |
InChI |
InChI=1S/C21H24N6O3/c1-16-6-5-9-19(14-16)25-23-21(27(29)30)20(26(25)28)22-18-10-12-24(13-11-18)15-17-7-3-2-4-8-17/h2-9,14,18,28H,10-13,15H2,1H3 |
InChI Key |
ZSEYFLVXUDVIEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N=C(C(=NC3CCN(CC3)CC4=CC=CC=C4)N2O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=NC3CCN(CC3)CC4=CC=CC=C4)N2O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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